molecular formula C15H13N3O5 B2597670 methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate CAS No. 1396814-51-9

methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate

Cat. No.: B2597670
CAS No.: 1396814-51-9
M. Wt: 315.285
InChI Key: IOOPWKOKZRFURM-UHFFFAOYSA-N
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Description

Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a pyridine ring, and an oxadiazole ring

Scientific Research Applications

Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the construction of the pyridine ring, and finally the furan ring. Each step requires specific reagents and conditions, such as:

    Oxadiazole Ring Formation: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Pyridine Ring Construction: The pyridine ring can be synthesized via condensation reactions involving aldehydes and amines, followed by cyclization.

    Furan Ring Formation: The furan ring is often constructed through the cyclization of 1,4-dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate: shares structural similarities with other compounds containing furan, pyridine, and oxadiazole rings.

    This compound: can be compared to compounds like 5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridine and 5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-furan.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 5-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-9-16-13(23-17-9)11-4-3-7-18(14(11)19)8-10-5-6-12(22-10)15(20)21-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOPWKOKZRFURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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